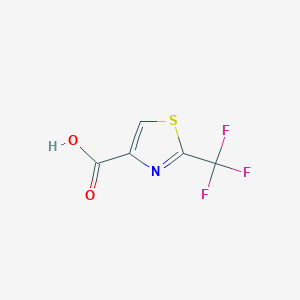

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCPQREZHKKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651754 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915030-08-9 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Chemical Researchers

Introduction: The Significance of a Fluorinated Heterocycle

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF3), in particular, imparts unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within this context, 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid emerges as a crucial building block. Its structural motif is present in a variety of compounds with diverse biological activities, including fungicides and potential therapeutics.[3] This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and industrially relevant approach to constructing the 2-(trifluoromethyl)-1,3-thiazole core is a variation of the classic Hantzsch thiazole synthesis.[4][5][6] This powerful reaction typically involves the condensation of an α-haloketone with a thioamide. In the case of our target molecule, the synthesis is ingeniously adapted into a multi-step, one-pot procedure that enhances efficiency and minimizes the isolation of intermediates.

The general workflow can be visualized as follows:

Caption: Generalized workflow for the Hantzsch-type synthesis of the target molecule.

This strategy commences with a readily available starting material, ethyl 4,4,4-trifluoroacetoacetate, and proceeds through a halogenation, cyclization, and hydrolysis sequence.[7][8]

Detailed Synthetic Routes and Mechanistic Insights

Two primary variations of this core strategy have been reported, differing in the halogenating agent used in the initial step. Both chlorination and bromination of the α-position of the β-ketoester have proven effective.

Route 1: The Chlorination Pathway

This route utilizes sulfuryl chloride (SO₂Cl₂) as an economical and efficient chlorinating agent.[7] The reaction is typically performed at low temperatures to control selectivity and minimize side reactions.

Mechanism:

-

Enolization: Ethyl 4,4,4-trifluoroacetoacetate exists in equilibrium with its enol tautomer. This equilibrium is crucial for the subsequent halogenation.

-

Electrophilic Attack: The enol attacks the electrophilic chlorine atom of sulfuryl chloride, leading to the formation of the α-chloro derivative, ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

-

Cyclization: The addition of thioacetamide initiates the thiazole ring formation. The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine, displacing it and forming the thiazole ring after dehydration.[6]

-

Hydrolysis: The final step involves the saponification of the ethyl ester using a base, such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid.[9]

Caption: Key steps in the chlorination-based synthesis of the target molecule.

Route 2: The Bromination Pathway

An alternative approach employs liquid bromine for the α-halogenation.[8] While bromine is a potent halogenating agent, this method requires careful handling due to its corrosive and toxic nature.

Mechanism:

The mechanism is analogous to the chlorination pathway, with the key difference being the use of bromine as the electrophile in the initial halogenation step. The subsequent cyclization with thioacetamide and hydrolysis follow the same chemical logic.

Comparative Analysis of Synthetic Routes

| Parameter | Chlorination Route (SO₂Cl₂) | Bromination Route (Br₂) |

| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoroacetoacetate |

| Halogenating Agent | Sulfuryl chloride | Liquid bromine |

| Key Advantages | Cost-effective, efficient | High reactivity |

| Key Disadvantages | Requires careful temperature control | Bromine is highly corrosive and toxic |

| Reported Yield | High (often >90% for the one-pot procedure)[7][9] | High (e.g., 97.48% for the bromination step)[8] |

Detailed Experimental Protocol (Chlorination Route)

The following protocol is a representative example of the one-pot synthesis via the chlorination route, adapted from published patent literature.[7][9]

Materials and Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Sulfuryl chloride

-

Thioacetamide

-

Anhydrous ethanol

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Chlorination:

-

In a suitable reaction vessel equipped with a stirrer and a cooling bath, charge ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Cool the vessel to -15 °C.

-

Slowly add sulfuryl chloride (0.9-0.98 eq) dropwise, maintaining the temperature between -15 °C and -10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 10-15 °C and stir for 10-18 hours.

-

-

Cyclization:

-

Following the chlorination, add anhydrous ethanol and thioacetamide (1.0-1.1 eq).

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

-

Hydrolysis and Isolation:

-

To the reaction mixture, add a 15% aqueous solution of sodium hydroxide.

-

Continue to reflux for an additional 2-3 hours.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution to room temperature and dilute with water.

-

Adjust the pH to 1 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Age the slurry for 2 hours, then collect the solid by filtration.

-

Wash the filter cake with water and dry under vacuum to afford this compound as an off-white solid.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product's identity and purity can be confirmed by melting point, HPLC, and spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS). A reported melting point for the product is in the range of 163.5-165.0 °C.[7]

Conclusion: A Robust and Scalable Synthesis

The Hantzsch-type synthesis of this compound from ethyl 4,4,4-trifluoroacetoacetate represents a robust, high-yielding, and scalable route to this important fluorinated building block. The one-pot procedure, particularly via the chlorination pathway, offers significant advantages in terms of operational simplicity and cost-effectiveness. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic strategies and practical knowledge required for the successful laboratory preparation of this valuable compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS number 915030-08-9

An In-depth Technical Guide to 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS: 915030-08-9)

Section 1: Core Molecular Profile and Significance

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a five-membered thiazole ring, a functional carboxylic acid group at the 4-position, and a highly electronegative trifluoromethyl (CF₃) group at the 2-position. This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

The trifluoromethyl group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity (which can improve membrane permeability), and modulating the electronic properties of a molecule to improve target binding affinity.[1][3] The thiazole ring itself is a well-established pharmacophore present in a wide array of approved drugs and biologically active compounds, prized for its structural rigidity and ability to participate in various non-covalent interactions.[1][4] The carboxylic acid moiety serves as a versatile synthetic handle, allowing for straightforward derivatization into amides, esters, and other functional groups.[1]

Section 2: Physicochemical and Structural Data

The compound's properties are a direct result of its molecular structure. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring influences the acidity of the carboxylic acid proton.

| Property | Data | Source(s) |

| CAS Number | 915030-08-9 | [5][6][7][8] |

| Molecular Formula | C₅H₂F₃NO₂S | [5][6][7] |

| Molecular Weight | 197.14 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 179-184 °C | [6][7] |

| SMILES | OC(=O)c1csc(n1)C(F)(F)F | [7] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 78.4 Ų | [1] |

Section 3: Synthesis and Purification

The most direct and common synthesis of this compound involves the hydrolysis of its corresponding ethyl ester precursor. This method is efficient, high-yielding, and proceeds under mild conditions.

Causality of the Synthetic Strategy

The choice of saponification (base-mediated ester hydrolysis) is a foundational reaction in organic synthesis. The ester, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, is typically more accessible from foundational starting materials through cyclization reactions. The hydrolysis serves as the final deprotection step to unmask the desired carboxylic acid.

-

Choice of Base: Lithium hydroxide (LiOH) is often preferred for this transformation.[8] It is a strong base that effectively hydrolyzes the ester, but it is less prone to side reactions compared to sodium or potassium hydroxide in certain contexts. The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, to ensure solubility of both the organic ester and the inorganic base.[8]

-

Acidification: After the base has converted the ester to its carboxylate salt (lithium 2-(trifluoromethyl)thiazole-4-carboxylate), the reaction mixture is acidified. This is a critical step to protonate the carboxylate anion, yielding the neutral carboxylic acid. The neutral form is significantly less soluble in aqueous media, causing it to precipitate or enabling its extraction into an organic solvent. A pH of 2 is targeted to ensure complete protonation.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound via ester hydrolysis.

Detailed Laboratory Protocol

This protocol is adapted from a standard literature procedure for the hydrolysis of the ethyl ester precursor.[8]

-

Dissolution: Dissolve ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and methanol (9:1 v/v).

-

Hydrolysis: To the stirred solution, add a 1 M aqueous solution of lithium hydroxide (LiOH) (3.0 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Acidification: Carefully adjust the pH of the reaction mixture to ~2 by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization if necessary to achieve high purity (typically >95%). The product yield from this method is reported to be around 93%.[8]

Section 4: Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate. The carboxylic acid group is a gateway to a multitude of other functionalities.

Derivatization Pathways

Caption: Key synthetic transformations starting from the carboxylic acid moiety.

-

Pharmaceutical Development: The thiazole scaffold is a key component in compounds investigated for anti-inflammatory, antimicrobial, and antitumor activities.[2][4] This molecule serves as a starting point for generating libraries of novel amide or ester derivatives for high-throughput screening against various biological targets. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of the resulting drug candidates.[1]

-

Agrochemicals: The structural isomer, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a known key intermediate in the synthesis of the fungicide thifluzamide.[9][10] This highlights the utility of the trifluoromethylthiazole core in developing effective crop protection agents.

-

Materials Science: Heterocyclic compounds are also used in the development of organic electronics and functional polymers. The defined electronic properties and rigid structure of this molecule make it a candidate for incorporation into novel materials.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The following information is compiled from supplier safety data.[7]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

-

Storage: Store in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is between 0-8°C.[2][6] Keep containers tightly sealed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[11]

Section 6: References

-

Amerigo Scientific. This compound. --INVALID-LINK--

-

Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. --INVALID-LINK--

-

Chem-Impex. 2-(4-Trifluoromethyl-phenyl)thiazole-4-carboxylic acid. --INVALID-LINK--

-

Matrix Scientific. 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--

-

CliniSciences. This compound [915030-08-9]. --INVALID-LINK--

-

Sigma-Aldrich. 2-(Trifluoromethyl)thiazole-4-carboxylic acid 95 GC 915030-08-9. --INVALID-LINK--

-

Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki. --INVALID-LINK--

-

Chemicalbook. This compound | 915030-08-9. --INVALID-LINK--

-

abcr Gute Chemie. AB515089 | CAS 915030-08-9. --INVALID-LINK--

-

Advanced Biochemicals. 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--

-

Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7. --INVALID-LINK--

-

Frontier Specialty Chemicals. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--

-

AHH Chemical Co., Ltd. CAS 915030-08-9 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--

-

TCI Chemicals. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7. --INVALID-LINK--

-

BLD Pharmatech. This compound (cas 915030-08-9). --INVALID-LINK--

-

ChemSrc. 915030-08-9 | 2-(trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--

-

Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. --INVALID-LINK--

-

Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. --INVALID-LINK--

-

ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF. --INVALID-LINK--

-

NIH National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--

-

NIH National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. --INVALID-LINK--

-

Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. --INVALID-LINK--

-

ResearchGate. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. --INVALID-LINK--

-

Semantic Scholar. Deoxygenative trifluoromethylthiolation of carboxylic acids. --INVALID-LINK--

References

- 1. AG00GSHB-5g | this compound [915030 [clinisciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 915030-08-9 Cas No. | 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 7. 2-(Trifluoromethyl)thiazole-4-carboxylic acid 95 GC 915030-08-9 [sigmaaldrich.com]

- 8. This compound | 915030-08-9 [chemicalbook.com]

- 9. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

Spectroscopic and Structural Characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 915030-08-9), a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the thiazole scaffold imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for drug discovery and development.

This document outlines the theoretical and practical aspects of the analytical techniques used to elucidate and verify the structure of this compound. The methodologies and data interpretations are presented from the perspective of field-proven applications, offering insights into the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic thiazole ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern dictates the molecule's chemical behavior and is the primary determinant of its spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₂S | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 197.14 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 915030-08-9 | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[3] |

| Melting Point | 179-184 °C | --INVALID-LINK--[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be simple, exhibiting two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Singlet | 1H | H5 (thiazole proton) | The proton at the C5 position is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. |

| > 12.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its chemical shift is dependent on solvent and concentration due to hydrogen bonding.[5] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~150 - 155 | C2 (Thiazole) | This carbon is attached to the highly electronegative trifluoromethyl group and two nitrogen atoms, resulting in a significant downfield shift. It will likely appear as a quartet due to coupling with the fluorine atoms. |

| ~145 - 150 | C4 (Thiazole) | The carbon bearing the carboxylic acid group. |

| ~125 - 130 | C5 (Thiazole) | The protonated carbon of the thiazole ring. |

| ~115 - 120 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -60 to -70 | Singlet | CF₃ | The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[6] The absence of coupling partners results in a singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: FT-IR Analysis

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer. |

| 1700-1725 (strong) | C=O stretch | The carbonyl stretch of the carboxylic acid. |

| 1600-1640 | C=N and C=C stretch | Aromatic ring stretching vibrations. |

| 1100-1300 (strong) | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Experimental Protocol: Mass Spectrometric Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule, likely showing both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement for molecular formula confirmation.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and potentially some fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 198.98 | [M+H]⁺ |

| 196.97 | [M-H]⁻ |

| 152.98 | [M-COOH]⁻ |

The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but a common fragmentation pathway involves the loss of the carboxylic acid group.[7]

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of this compound. The spectroscopic data are highly diagnostic and allow for unambiguous confirmation of the molecule's structure. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, facilitating its use in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 2-(Trifluoromethyl)thiazole-4-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 3. 2-(Trifluoromethyl)thiazole-4-carboxylic acid 95 GC 915030-08-9 [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)thiazole-4-carboxylic acid (95% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of trifluoromethyl-substituted nitrogen heterocycles

An In-Depth Technical Guide: The Strategic Incorporation of Trifluoromethyl Groups in Nitrogen Heterocycles: Enhancing Biological Activity and Optimizing Pharmacokinetics

Abstract

The strategic introduction of the trifluoromethyl (CF₃) group into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth analysis of the profound impact of trifluoromethylation on the biological activity of these core structures. We will explore the physicochemical principles underpinning the "trifluoromethyl effect," examine its application across diverse classes of nitrogen heterocycles, and provide detailed experimental frameworks for the synthesis and evaluation of these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylation as a robust strategy for optimizing lead compounds.

The Trifluoromethyl Group: A "Super-Methyl" in Drug Design

In the pursuit of novel therapeutics and agrochemicals, the modification of molecular scaffolds to enhance biological and physicochemical properties is a critical strategy[1]. The trifluoromethyl (CF₃) group has emerged as an exceptionally powerful tool, often referred to as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic"[2]. Its incorporation into a drug candidate can fundamentally alter its properties, leading to significant improvements in efficacy, selectivity, and pharmacokinetics[2][3].

The unique characteristics of the CF₃ group stem from the high electronegativity and small van der Waals radius of fluorine atoms[4][5]. When appended to a nitrogen heterocycle, the CF₃ group imparts a unique combination of properties that are highly desirable in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond[4][6]. This makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450[2][7]. This enhanced stability often translates to a longer in vivo half-life, improved bioavailability, and a more predictable dosing regimen[8][9].

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or even a methyl group[7]. This property can enhance a molecule's ability to cross biological membranes, including the gut wall for oral absorption and the blood-brain barrier for CNS-targeted drugs[8][9][10]. This improved permeability can lead to better drug distribution and target engagement[11][12].

-

Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups on the heterocyclic ring[5][9]. This modulation of a molecule's ionization state can profoundly impact its solubility, receptor binding interactions, and overall pharmacological profile[4][6].

-

Improved Binding Affinity: The steric and electronic profile of the CF₃ group can lead to more potent and selective binding to biological targets. It can engage in favorable dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions within a receptor's active site, often leading to a substantial increase in binding affinity compared to non-fluorinated analogs[4][6][8].

Caption: The "Trifluoromethyl Effect" on Nitrogen Heterocycles.

Prominent Classes of Trifluoromethylated Nitrogen Heterocycles and Their Biological Activities

The fusion of the CF₃ group with various nitrogen heterocycles has yielded a multitude of compounds with significant therapeutic and commercial value. These scaffolds are ubiquitous in pharmaceuticals and agrochemicals[13][14][15].

Trifluoromethyl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, famously featured in COX-2 selective inhibitors like Celecoxib[13][16]. The introduction of a CF₃ group to the pyrazole ring is a well-established strategy for enhancing anti-inflammatory activity[17][18]. These compounds often exhibit potent and selective inhibition of the COX-2 enzyme, leveraging the lipophilic and electron-withdrawing nature of the CF₃ group to achieve strong binding within the enzyme's active site[16][17]. Beyond inflammation, trifluoromethylated pyrazoles have demonstrated broad biological activities, including anticancer, anticoagulant, and antifungal properties[13].

Trifluoromethyl-Pyridines

Trifluoromethylpyridine (TFMP) is a critical building block in the agrochemical industry and is increasingly found in pharmaceuticals[19][20]. A variety of pesticide compounds containing the TFMP fragment have been successfully marketed for crop protection[19]. The CF₃ group enhances the potency and systemic movement of these compounds in plants. In pharmaceuticals, TFMP derivatives are being explored as kinase inhibitors for oncology and as agents targeting a range of other diseases[20][21]. The pyridine ring provides a versatile scaffold for chemical modification, while the CF₃ group enhances the drug-like properties of the resulting molecules[2].

Trifluoromethyl-Indoles

Indole derivatives are renowned for their diverse biological activities[11][12]. Strategic incorporation of a CF₃ group can significantly modulate their physicochemical properties, leading to enhanced potency and improved pharmacokinetic profiles[11]. For instance, novel trifluoromethylated indoles have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, showing promising activity against wild-type and drug-resistant viral strains[22]. The CF₃ group can also serve as a bioisosteric replacement for other groups, such as the nitro group in cannabinoid CB1 receptor positive allosteric modulators, resulting in compounds with improved potency and metabolic stability[23][24][25].

| Heterocycle Class | Example Compound/Drug | Biological Target/Activity | Key Physicochemical Contribution of CF₃ | References |

| Pyrazoles | Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Enhances binding affinity and selectivity for COX-2 active site. | [5][13][17] |

| Penthiopyrad | Agrochemical (Fungicide) | Increases lipophilicity for better plant tissue penetration. | [13] | |

| Pyridines | Fluazifop-butyl | Agrochemical (Herbicide) | Improves metabolic stability and systemic activity in plants. | [20] |

| Pexidartinib | Anticancer (Kinase Inhibitor) | Enhances membrane permeability and target engagement. | [26] | |

| Indoles | (Experimental) | Anti-HIV (NNRTIs) | Improves potency against drug-resistant viral strains. | [22] |

| ZCZ011 Analog | Neuropathic Pain (CB1 PAM) | Acts as a metabolically stable bioisostere for a nitro group. | [23][24][25] | |

| Pyrimidinones | (Experimental) | Anti-tuberculosis | Required for potent activity against Mycobacterium tuberculosis. | [27] |

Table 1: Summary of Biologically Active Trifluoromethyl-Substituted Nitrogen Heterocycles.

Experimental Methodologies: Synthesis and Biological Evaluation

The successful development of novel trifluoromethylated heterocycles relies on robust synthetic protocols and validated biological assays. As a self-validating system, the experimental design must be precise, reproducible, and directly linked to the therapeutic hypothesis.

General Synthetic Strategy: [3+2] Cycloaddition for Trifluoromethyl-Pyrazoles

A common and effective method for constructing trifluoromethyl-pyrazole cores is the [3+2] cycloaddition reaction between a trifluoromethylated 1,3-dipole precursor and an alkyne or alkene[16][28]. This approach offers a high degree of control over the final structure.

Caption: Workflow for Synthesis and Evaluation of Trifluoromethyl-Pyrazoles.

Protocol: Synthesis of 1,3-disubstituted-5-trifluoromethylpyrazole [17]

-

Objective: To synthesize a pyrazole derivative for evaluation as an anti-inflammatory agent. The causality behind this choice is that the pyrazole scaffold is a known pharmacophore for COX inhibition, and the CF₃ group is hypothesized to enhance potency and selectivity.

-

Materials:

-

Substituted trifluoromethyl-β-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of the trifluoromethyl-β-diketone in anhydrous ethanol, add the substituted hydrazine hydrochloride.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid catalyzes the initial condensation reaction, a critical step for efficient cyclization.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing ensures the reaction has sufficient energy to overcome the activation barrier for cyclization.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water. The desired product, being organic and less polar than the starting materials, will precipitate out.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure trifluoromethyl-pyrazole.

-

-

Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) before proceeding to biological testing. This step is non-negotiable for ensuring the trustworthiness of subsequent biological data.

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay[16]

-

Objective: To determine the potency and selectivity of the synthesized compounds as inhibitors of COX isoenzymes.

-

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

-

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either purified recombinant human COX-1 or COX-2 enzyme.

-

Add 10 µL of the test compound solution at various concentrations (to generate a dose-response curve). For the control, add 10 µL of DMSO.

-

Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation is crucial for equilibrium binding.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution (the substrate).

-

Immediately add 20 µL of the colorimetric substrate solution (TMPD).

-

Shake the plate and measure the absorbance at 595 nm at regular intervals for 5 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the DMSO control and plot against the compound concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

-

Data Interpretation: A potent compound will have a low IC₅₀ value. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the design of modern nitrogen heterocycle-based bioactive compounds[4][9]. Its ability to confer enhanced metabolic stability, lipophilicity, and binding affinity has been repeatedly demonstrated in both pharmaceuticals and agrochemicals[10][19]. The strategic placement of this group can transform a moderately active molecule into a potent and selective lead candidate with a superior pharmacokinetic profile[3][29].

Future research will likely focus on developing more efficient and regioselective trifluoromethylation methods[30][31][32]. As our understanding of drug-receptor interactions deepens, the rational design of trifluoromethylated heterocycles will become even more precise, enabling the development of next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. annualreviews.org [annualreviews.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 26. mdpi.com [mdpi.com]

- 27. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 30. Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 31. tandfonline.com [tandfonline.com]

- 32. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the-Mechanisms of Action of Thiazole Derivatives in Cancer Cells

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions, such as hydrogen bonds, with a multitude of biological targets.[1] This versatility has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities. In oncology, thiazole derivatives have emerged as a particularly fruitful class of therapeutics, with several compounds approved for clinical use and many more under active investigation.[1]

The clinical success of drugs like the kinase inhibitor Dasatinib has spurred extensive research into the diverse ways thiazole derivatives can combat cancer.[1] These compounds exert their anti-cancer effects through a variety of mechanisms, including the inhibition of critical enzymes, induction of programmed cell death (apoptosis), disruption of the cell division cycle, and prevention of tumor vascularization (angiogenesis).[1][2] This guide provides an in-depth technical exploration of these core mechanisms, grounded in experimental evidence and validated protocols, to offer researchers and drug developers a comprehensive understanding of this vital class of anti-cancer agents.

Chapter 1: Multi-Kinase Inhibition - The Dasatinib Paradigm

Many cancers are driven by aberrant signaling pathways controlled by protein kinases.[3][4] Thiazole derivatives have proven to be exceptional frameworks for designing potent kinase inhibitors.[3][4]

Dasatinib , a potent, second-generation tyrosine kinase inhibitor, is a prime example.[5] It is a frontline therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

Core Mechanism: Targeting BCR-ABL and SRC Family Kinases

The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells.[7] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and preventing the phosphorylation of downstream substrates necessary for cancer cell growth and survival.[7] This ultimately leads to the induction of apoptosis in malignant cells.[7]

A key advantage of Dasatinib over earlier inhibitors like Imatinib is its ability to bind to both the active and inactive conformations of the BCR-ABL kinase.[5][7] This dual-binding capability makes it effective against many imatinib-resistant mutations.[5][8]

Beyond BCR-ABL, Dasatinib inhibits a broader spectrum of kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[7][9] The inhibition of SRC kinases is particularly significant as they are involved in pathways controlling cell migration, invasion, and survival.[7]

Chapter 2: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A common strategy in cancer therapy is to develop agents that can trigger this process. Thiazole derivatives have been shown to induce apoptosis through various signaling pathways.[2][10]

Core Mechanisms:

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for controlling the intrinsic (mitochondrial) pathway of apoptosis. Several thiazole derivatives can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic ones.[10][11] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[12]

-

Caspase Activation: Caspases are the executioners of apoptosis. Thiazole derivatives can trigger the activation of initiator caspases (e.g., caspase-9 in the intrinsic pathway) and executioner caspases (e.g., caspase-3), which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10][13]

One study demonstrated that a novel bis-thiazole derivative, compound 5f, induced apoptosis in 82.76% of ovarian cancer cells.[11] Mechanistic studies revealed that this was associated with the upregulation of pro-apoptotic genes like bax and the downregulation of the anti-apoptotic Bcl-2 gene, indicating activation of the mitochondrial-dependent pathway.[11]

Chapter 3: Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have defects in cell cycle checkpoints, leading to uncontrolled proliferation. Thiazole derivatives can intervene in this process, causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.[14][15]

Core Mechanisms:

-

G1 Phase Arrest: Some thiazolides, such as Nitazoxanide (NTZ) and its derivative RM4819, have been shown to strongly inhibit the proliferation of colorectal cancer cells by inducing a G1 phase cell cycle arrest.[14] This arrest was found to be mediated by the inhibition of protein translation via the mTOR/c-Myc/p27 pathway, which appears to be a downstream consequence of inhibiting mitochondrial respiration.[14][16]

-

G2/M Phase Arrest: Other thiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[12] This disruption of the mitotic spindle prevents cells from properly aligning and separating their chromosomes, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[12]

-

Pre-G1 Accumulation (Apoptosis): Flow cytometry analysis often reveals an increased percentage of cells in the "sub-G1" or "pre-G1" phase following treatment with a cytotoxic compound.[15][17] This peak represents apoptotic cells with fragmented DNA, which take up less DNA-staining dye. For example, one study showed that a thiazole derivative (compound 4c) increased the percentage of MCF-7 breast cancer cells in the pre-G1 phase from 2.02% to 37.36%.[15]

A study of novel thiazole-based compounds in breast cancer cells (MCF-7) demonstrated that compounds 39 and 43 induced cell cycle arrest at the G1/S and G1 phases, respectively.[18] This arrest was a key part of their cytotoxic mechanism, which also involved apoptosis induction.[18]

Chapter 4: Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[19] Inhibiting this process is a key strategy in cancer therapy.

Core Mechanism: Targeting Endothelial Cell Proliferation and Function

Thiazole derivatives have been identified as a novel class of angiogenesis inhibitors.[19] They function by directly inhibiting the proliferation of endothelial cells, which are the building blocks of blood vessels.[19]

-

VEGFR-2 Inhibition: A critical receptor in the angiogenesis pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] The binding of VEGF to this receptor triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Several thiazole derivatives have been specifically designed and shown to inhibit the kinase activity of VEGFR-2.[15][17] For instance, compound 4c was found to inhibit the VEGFR-2 enzyme with an IC50 value of 0.15 µM.[15] Similarly, compound 4d showed good VEGFR-2 inhibitory activity in MDA-MB-231 breast cancer cells.[17]

-

Inhibition of Tube Formation: A hallmark of angiogenesis is the ability of endothelial cells to organize into three-dimensional, tube-like structures. In vitro tube formation assays are used to model this process. Potent tricyclic thiazole derivatives have been shown to inhibit this process effectively, confirming their anti-angiogenic activity.[19]

Chapter 5: Other Novel Mechanisms

The versatility of the thiazole scaffold allows it to interact with a wide range of other cancer-relevant targets.

Core Mechanism: Metabolic Interference via IMPDH Inhibition

Tiazofurin is a thiazole-containing C-nucleoside analogue that acts as a prodrug.[20][21] Inside the cell, it is converted to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[20][21]

TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP).[20][22] Cancer cells often have elevated IMPDH activity, making it a sensitive therapeutic target.[20][22] By inhibiting IMPDH, Tiazofurin causes a profound depletion of intracellular GTP pools.[20] This has several downstream consequences:

-

Downregulation of Oncogenes: GTP is essential for the function of small G-proteins like Ras, which are critical signal transducers.[20] GTP depletion leads to the downregulation of key oncogenes such as c-myc and ras.[20][23]

-

Induction of Differentiation: The depletion of GTP can force cancer cells, particularly in hematopoietic malignancies, to exit the cell cycle and mature into non-proliferating, differentiated cells.[20]

Chapter 6: Experimental Workflows for Mechanistic Elucidation

Determining the precise mechanism of action of a novel thiazole derivative requires a systematic and multi-faceted experimental approach.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Rationale: This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[24] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[24][25] By measuring the fluorescence intensity of PI in a population of cells, one can quantify the effects of a thiazole derivative on cell cycle progression. An increase in the G1 peak suggests a G1 arrest, while an accumulation in G2/M suggests a block at that stage. A sub-G1 peak is indicative of apoptosis.[24]

Methodology:

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization and collect the cells. Wash the cells with ice-cold PBS.[26]

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 9 ml of ice-cold 70% ethanol dropwise to fix the cells.[26] This step permeabilizes the cells and preserves their morphology. Fixation can be done for at least 2 hours at 4°C.[26]

-

Washing: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes). Discard the ethanol and wash the cell pellet with cold PBS.[26]

-

Staining: Resuspend the cell pellet in 300-500 µl of PI staining solution.[26] A typical solution contains:

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[26]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm or 561 nm laser and collect the emission fluorescence using an appropriate filter (e.g., ~610 nm).[27] Collect at least 20,000 events and analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT).[26][27]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Rationale: This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[28]

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Methodology:

-

Cell Preparation: Treat cells with the thiazole derivative for the desired time. Harvest both floating (apoptotic) and adherent cells (approximately 1-2 x 10^6 total cells).[28]

-

Washing: Wash cells twice with cold PBS.[28]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add:

-

5 µL of FITC-conjugated Annexin V.

-

5 µL of Propidium Iodide solution.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately. Use FITC and PI signal compensation to accurately distinguish the different cell populations.

Protocol 3: Western Blotting for Protein Expression and Phosphorylation

Rationale: Western blotting is a technique used to detect specific proteins in a sample and can provide semi-quantitative information about their expression levels.[29] It is essential for confirming the molecular targets of a thiazole derivative. For example, one can assess the downregulation of Bcl-2, the cleavage of PARP or Caspase-3 (markers of apoptosis), or the inhibition of kinase activity by measuring the phosphorylation status of its downstream substrate (e.g., p-AKT).[30]

Methodology:

-

Cell Lysis: After treatment with the thiazole derivative, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[31]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

Sample Preparation: Mix the lysate with SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.[31]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.[31]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[31]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT) overnight at 4°C with gentle shaking.[31][32]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[31]

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. The intensity of the band corresponds to the amount of target protein.

Conclusion

Thiazole derivatives represent a remarkably versatile and clinically significant class of anti-cancer agents.[1] Their efficacy stems from the ability to engage a wide array of molecular targets and disrupt multiple oncogenic pathways. From the targeted inhibition of specific kinases like BCR-ABL and VEGFR-2 to the broad induction of apoptosis, cell cycle arrest, and metabolic disruption, the thiazole scaffold provides a robust platform for the development of novel therapeutics.[1][2] A thorough understanding of these mechanisms, validated through rigorous experimental protocols as outlined in this guide, is paramount for the rational design and successful clinical translation of the next generation of thiazole-based cancer therapies.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 6. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 11. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Facebook [cancer.gov]

- 22. Tiazofurin: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 30. benchchem.com [benchchem.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. CST | Cell Signaling Technology [cellsignal.com]

A Comprehensive Guide to the Structural Characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Introduction: The Significance of a Fluorinated Heterocycle

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure combines two key motifs: a thiazole ring and a trifluoromethyl (-CF₃) group. The thiazole ring is a versatile scaffold found in numerous biologically active molecules and approved drugs.[1][2] The trifluoromethyl group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability by modulating physicochemical properties like lipophilicity and pKa.[3]

This guide provides an in-depth exploration of the essential analytical techniques required to unequivocally determine the structure of this compound. We will delve into the causality behind experimental choices and present the methodologies as self-validating systems, ensuring scientific integrity and reproducibility.

Synthesis Pathway: A Note on Formation

The synthesis of substituted thiazole carboxylic acids often proceeds via well-established routes such as the Hantzsch thiazole synthesis, followed by hydrolysis of an ester precursor.[4][5] For the related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a common method involves the hydrolysis of its ethyl ester using a base like sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.[6][7][8] This foundational step is critical, as the purity and yield of the final product directly impact the quality of subsequent characterization data.

Spectroscopic Elucidation: Decoding the Molecular Signature

Spectroscopy is the cornerstone of structural characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen framework and the integrity of the trifluoromethyl group.

Expertise & Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to dissolve the polar compound and the tendency for the acidic proton to exchange more slowly, allowing for its observation. The ¹⁹F NMR experiment is non-negotiable; it is the definitive method for confirming the presence and electronic environment of the -CF₃ group.[9]

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the dried this compound sample.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully place it into the spectrometer's autosampler or manual probe for analysis.

Expected NMR Data:

-

¹H NMR: The spectrum is expected to be simple, showing two key signals. The acidic proton of the carboxylic acid (-COOH) will appear as a highly deshielded, broad singlet significantly downfield, typically in the 10-13 ppm range.[10][11] A single, sharp singlet in the aromatic region (typically 8-9 ppm) is expected for the lone proton at the 5-position of the thiazole ring.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing between 160-180 ppm.[11] The carbon atom of the trifluoromethyl group will be observed as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF). The carbons of the thiazole ring will appear at distinct chemical shifts, influenced by the electron-withdrawing effects of the nitrogen, sulfur, and -CF₃ group.

-

¹⁹F NMR: This spectrum provides the most direct evidence for the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.[9] Its chemical shift provides information about the electronic environment of the group.

Table 1: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.0 - 13.0 | Broad Singlet | -COOH |

| ~8.5 | Singlet | Thiazole C5-H | |

| ¹³C | 160 - 180 | Singlet | -C OOH |

| 115 - 130 | Quartet (¹JCF ≈ 270 Hz) | -C F₃ | |

| Variable | Singlet | Thiazole Ring Carbons |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features from the carboxylic acid and the trifluoromethyl group.

Trustworthiness: The presence of a very broad absorption band spanning from ~2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer and is considered a highly reliable diagnostic feature.[10][12][13] This, combined with a strong carbonyl peak, provides unequivocal evidence for the -COOH group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample directly onto the crystal.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid Dimer |

| 1710 - 1760 | Sharp, Strong | C=O Stretch | Carboxylic Acid Carbonyl |

| 1100 - 1300 | Strong | C-F Stretch | Trifluoromethyl Group |

| ~1500-1600 | Medium | C=N Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the definitive technique for confirming the mass and elemental composition.

Expertise & Causality: Electrospray ionization (ESI) in negative ion mode is the logical choice for this analysis. The acidic nature of the molecule means it will readily deprotonate to form the [M-H]⁻ ion, leading to a clean and easily interpretable spectrum. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the exact mass from other potential elemental compositions with the same nominal mass, providing a high degree of confidence in the molecular formula.

Expected Data: The molecular formula is C₅H₂F₃NO₂S, corresponding to a monoisotopic mass of 196.9789.[14][15]

-

Low-Resolution MS (ESI-): A strong signal at m/z ≈ 196 corresponding to the [M-H]⁻ ion.

-

High-Resolution MS (ESI-): A signal with m/z measured to within 5 ppm of the calculated exact mass of 196.9789, confirming the elemental formula C₅H₂F₃NO₂S⁻.

-

Fragmentation: Common fragmentation pathways could include the loss of CO₂ (44 Da) from the [M-H]⁻ ion, a process known as decarboxylation.

Caption: Workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopy reveals atomic connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Authoritative Grounding: Although the crystal structure for the exact title compound is not publicly available, the structure of the closely related isomer, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid , offers profound insights into the expected molecular geometry and crystal packing.[6][16] In this analog, the molecules are linked by O—H⋯N hydrogen bonds, forming chains in the crystal lattice.[6] This type of hydrogen bonding interaction is a classic feature of carboxylic acids and is fully expected for the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) to grow single crystals of sufficient size and quality.

-

Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates and molecular structure.[6]

Table 3: Crystallographic Data for the Analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid[6]

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄F₃NO₂S |

| Molecular Weight | 211.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961 (1) |

| b (Å) | 15.682 (3) |

| c (Å) | 10.632 (2) |

| β (°) | 90.35 (3) |

| Volume (ų) | 827.1 (3) |

| Z (molecules/cell) | 4 |

Conclusion